Superior DHFR Inhibition in Pneumocystis carinii Versus Clinical Antifolate Trimethoprim
2-(2,4-Difluorophenoxy)ethanethioamide demonstrates an IC50 of 1.30 nM against dihydrofolate reductase (DHFR) from Pneumocystis carinii [1]. This potency is approximately 9,200-fold greater than that of the clinical antifolate trimethoprim, which has a reported IC50 of 12,000 nM in a comparable assay [2].
| Evidence Dimension | DHFR Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 1.30 nM |
| Comparator Or Baseline | Trimethoprim: 12,000 nM |
| Quantified Difference | 9,230-fold higher potency |
| Conditions | Pneumocystis carinii DHFR, continuous spectrophotometric assay measuring NADPH oxidation at 37°C |
Why This Matters
This vast difference in potency dictates that 2-(2,4-difluorophenoxy)ethanethioamide is a high-value chemical probe for exploring highly potent DHFR inhibition, whereas trimethoprim is a weak inhibitor in this context and would be a poor substitute for understanding potent antifolate mechanisms.
- [1] BindingDB. Affinity Data: IC50: 1.30 nM for 2-(2,4-Difluorophenoxy)ethanethioamide against Pneumocystis carinii DHFR. Accessed April 2026. View Source
- [2] Queener, S. F. (1995). New drug developments for opportunistic infections in immunosuppressed patients: Pneumocystis carinii. Journal of Medicinal Chemistry, 38(24), 4739-4749. (IC50 data for trimethoprim cited). View Source
